molecular formula C9H7N5OS B5597177 4-amino-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

4-amino-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B5597177
M. Wt: 233.25 g/mol
InChI Key: QCXPELKEKFWXLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a heterocyclic compound that has attracted significant attention in recent years due to its potential applications in various fields of science. This compound is a derivative of quinazoline and has been synthesized using different methods.

Scientific Research Applications

Chemical Synthesis and Derivatives Development

4-Amino-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has been a subject of interest in chemical synthesis. It has been used as a derivative in the synthesis of complex condensed quinazolinone systems, showcasing its versatility in organic chemistry. This compound serves as a precursor for developing more complicated molecular structures (Liu & Hu, 1987). Additionally, its reactivity has been explored for synthesizing various heterocyclic compounds, indicative of its potential in designing diverse chemical entities (Gakhar, Jain, Gill, & Gupta, 1983).

Pharmacological Research

In pharmacology, derivatives of this compound have been synthesized and evaluated for potential therapeutic applications. For instance, novel 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-ones have been developed as a new class of H1-antihistaminic agents. These derivatives have shown promising results in protecting against histamine-induced bronchospasm in animal models (Alagarsamy, Shankar, & Murugesan, 2008).

Structural and Molecular Analysis

The compound has also been a focus in structural and molecular studies. For example, its derivatives underwent ring-opening reactions, and their molecular structures were analyzed using X-ray diffraction methods. Such studies are crucial in understanding the compound's chemical behavior and potential for further applications (Molina, Arques, Alias, Saiz, & Foces-Foces, 1989).

Potential in Developing New Pharmacological Agents

The versatility of this compound in synthesizing various pharmacologically active agents is noteworthy. Its derivatives have been explored for their potential as antihistaminic agents, emphasizing its role in drug discovery and development (Alagarsamy et al., 2007).

Properties

IUPAC Name

4-amino-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5OS/c10-14-7(15)5-3-1-2-4-6(5)13-8(14)11-12-9(13)16/h1-4H,10H2,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXPELKEKFWXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C3=NNC(=S)N23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Reactant of Route 2
4-amino-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Reactant of Route 3
4-amino-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Reactant of Route 4
4-amino-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Reactant of Route 5
4-amino-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Reactant of Route 6
Reactant of Route 6
4-amino-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

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